4-Ethyl-7-hydroxycoumarin
Overview
Description
4-Ethyl-7-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused to an α-pyrone ring, with an ethyl group at the 4-position and a hydroxyl group at the 7-position. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
4-Ethyl-7-hydroxycoumarin, a derivative of coumarin, is known to interact with various biological targets. Coumarins are secondary metabolites that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Mode of Action
It is known that coumarins, including 4-hydroxycoumarin derivatives, inhibit vitamin k epoxide reductase . This enzyme recycles vitamin K, thus causing depletion of active vitamin K in tissues . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .
Biochemical Pathways
This compound, like other coumarins, is synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
It is known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
Coumarins have been found to have numerous biological and therapeutic properties . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .
Action Environment
It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Analysis
Biochemical Properties
4-Ethyl-7-hydroxycoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects. Additionally, this compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound inhibits the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K, which is essential for blood clotting . This inhibition results in reduced levels of active vitamin K, affecting the production of clotting factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-7-hydroxycoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the coumarin core structure .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of alternative catalysts, solvents, and reaction temperatures. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally friendly solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The ethyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
4-Ethyl-7-hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: The compound is used in the study of enzyme activities and as a marker in various biological assays.
Medicine: this compound exhibits potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities. It is being investigated for its role in drug development.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethyl-7-hydroxycoumarin can be compared with other similar compounds, such as:
7-Hydroxycoumarin: Lacks the ethyl group at the 4-position, resulting in different chemical and biological properties.
4-Methyl-7-hydroxycoumarin: Has a methyl group instead of an ethyl group at the 4-position, leading to variations in reactivity and applications.
4-Propyl-7-hydroxycoumarin: Contains a propyl group at the 4-position, which affects its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
4-ethyl-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-5-11(13)14-10-6-8(12)3-4-9(7)10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRDBISCGQHNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419845 | |
Record name | 4-Ethyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64231-10-3 | |
Record name | 4-Ethyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-7-hydroxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.